Home > Products > Building Blocks P5208 > 2-(Pyridin-4-yl)quinazolin-4-ol
2-(Pyridin-4-yl)quinazolin-4-ol - 6484-23-7

2-(Pyridin-4-yl)quinazolin-4-ol

Catalog Number: EVT-1361740
CAS Number: 6484-23-7
Molecular Formula: C13H9N3O
Molecular Weight: 223.23g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-pyridin-4-yl-1H-quinazolin-4-one is an organonitrogen heterocyclic compound.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

    Compound Description: This series of compounds features a quinazolin-4-one core, with substitutions at the 1, 2, and 3 positions. They were designed and synthesized as potential anticancer agents, exhibiting promising activity against colorectal cancer cell line HT-29. Specifically, compounds 5Dh8, 5DF6, 5Db2, and 5Di9 showed better activity than 5-fluorouracil at concentrations < 10 μg/mL. [, ]

    Relevance: These compounds share the core quinazolin-4-one structure with 2-pyridin-4-yl-1H-quinazolin-4-one. The key difference lies in the presence of a dihydroquinazoline ring system and various substituents at the 1, 2, and 3 positions in these related compounds, which are absent in the main compound. This series highlights how modifications to the quinazolin-4-one core can influence biological activity, particularly in the context of anticancer properties. [, ]

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one

    Compound Description: This series of compounds also exhibits a quinazolin-4-one core structure, with substitutions at the 1, 2, and 3 positions. Similar to the previous series, these were designed to target P38 alpha and activin receptor (ALK2) kinase for cancer treatment. Compounds 5Df6, 5Dd4, 5Ed4, and 5Ef6 demonstrated strong binding affinity to ALK2 kinase, while 5Df6, 5Dh8, 5Eb2, and 5Ee5 showed good binding affinity to P38alpha. []

    Relevance: These compounds, like the previous series, are based on the quinazolin-4-one core, making them structurally similar to 2-pyridin-4-yl-1H-quinazolin-4-one. They differ in the dihydroquinazoline ring system and substituents. Notably, this series incorporates a pyridin-4-yl group at the 2-position, directly mirroring the 2-pyridin-4-yl substituent in the main compound. This similarity further strengthens the relevance of this series to the main compound, highlighting the potential importance of the pyridin-4-yl substituent for biological activity. []

3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

    Compound Description: This compound serves as a crucial intermediate in the synthesis of the anticancer drug Vatalanib. []

    Relevance: Though not directly containing the quinazolin-4-one core, this compound shares a significant structural motif with 2-pyridin-4-yl-1H-quinazolin-4-one: the 2-(pyridin-4-yl)-1H-inden-1-one moiety. This shared structure suggests potential synthetic pathways and highlights a possible pharmacophore for anticancer activity related to 2-pyridin-4-yl-1H-quinazolin-4-one. []

2-(Pyridin-4-yl) quinolines

    Compound Description: This class of compounds was synthesized using a palladium-catalyzed multicomponent reaction. []

    Relevance: While lacking the quinazolin-4-one core, these compounds possess a pyridin-4-yl substituent directly attached to a quinoline ring system. This structure relates to 2-pyridin-4-yl-1H-quinazolin-4-one through the shared pyridin-4-yl group and the presence of a bicyclic aromatic system, albeit with a different nitrogen position compared to the quinazoline core. This comparison emphasizes the potential significance of the pyridin-4-yl moiety in various pharmacological contexts. []

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

  • Relevance: These compounds directly feature the quinazolin-4(3H)-one core structure, linking them to 2-pyridin-4-yl-1H-quinazolin-4-one. Although they lack the 2-pyridin-4-yl substituent, the shared core structure and their observed cytotoxicity make them relevant for comparison. This series suggests that modifications to the quinazolin-4-one core, even without the pyridin-4-yl group, can yield compounds with anticancer potential, providing further insights into the structure-activity relationship of the main compound and its analogs. []

N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide

    Compound Description: This compound is a potent inhibitor of TGFβRI kinase and has shown durable antitumor activity. []

    Relevance: Although lacking the quinazolin-4-one core, this compound features a pyridin-2-yl moiety directly linked to a complex heterocyclic system. This structural aspect relates to the pyridin-4-yl substituent in 2-pyridin-4-yl-1H-quinazolin-4-one. The shared pyridine ring, despite being in different positions and connected to different ring systems, suggests a possible contribution of this group to biological activity, including anticancer properties, in both compounds. []

Overview

2-(Pyridin-4-yl)quinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of a pyridine ring at the 2-position and a hydroxyl group at the 4-position of the quinazoline moiety. This compound has garnered attention due to its potential biological activities, including antitumor and antihistaminic properties, making it a subject of interest in medicinal chemistry.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically as a derivative of quinazoline. Quinazolines are bicyclic compounds consisting of a benzene ring fused to a pyrimidine ring. The presence of the pyridine substituent enhances its chemical reactivity and biological activity. The synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol has been reported in various studies focusing on developing new pharmaceutical agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol typically involves multi-step organic reactions. One common method includes:

  1. Formation of Quinazoline Core: The initial step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones in the presence of acidic catalysts.
  2. Pyridine Substitution: The introduction of the pyridine ring can be achieved through nucleophilic substitution reactions where pyridine derivatives react with quinazoline intermediates.
  3. Hydroxylation: The final step involves hydroxylation at the 4-position, which can be performed using oxidizing agents or through hydrolysis reactions under controlled conditions.

For example, one synthesis route described involves refluxing anthranilic acid with specific aldehydes in ethanol, followed by treatment with phosphorus oxychloride to facilitate the formation of quinazoline derivatives, which are then reacted with pyridine derivatives to yield 2-(Pyridin-4-yl)quinazolin-4-ol .

Molecular Structure Analysis

Data

Key spectral data for characterization may include:

  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to N-H stretching (around 3300 cm1^{-1}), C=N stretching (around 1600 cm1^{-1}), and O-H stretching (around 3200 cm1^{-1}).
  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra would show signals corresponding to protons on the aromatic rings and hydroxyl group.
Chemical Reactions Analysis

Reactions and Technical Details

2-(Pyridin-4-yl)quinazolin-4-ol can participate in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
  3. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives for medicinal purposes .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-(Pyridin-4-yl)quinazolin-4-ol often involves interaction with specific biological targets:

  1. Antihistaminic Activity: This compound may inhibit histamine receptors, thereby reducing allergic responses.
  2. Antitumor Activity: It could interfere with cell proliferation pathways by inhibiting key enzymes involved in cancer cell growth.

Quantitative data on binding affinity and efficacy against specific targets would typically be derived from in vitro studies and molecular docking simulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Ranges from approximately 212°C to 230°C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as thermal analysis (e.g., differential scanning calorimetry) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

2-(Pyridin-4-yl)quinazolin-4-ol has several potential applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new antihistamines or anticancer agents.
  2. Biological Research: Used in studies investigating histamine-related pathways or cancer biology due to its ability to modulate biological activity.
  3. Chemical Synthesis: Acts as an intermediate for synthesizing other complex heterocyclic compounds.

The ongoing research continues to explore its full therapeutic potential, particularly in treating allergic conditions and cancers .

Structural Characterization and Molecular Design

Molecular Architecture and Substituent Analysis

Molecular Formula and IUPAC Nomenclature [5] [7]

2-(Pyridin-4-yl)quinazolin-4-ol belongs to the quinazolinone family, characterized by a fused bicyclic system comprising benzene and pyrimidine rings. Its molecular formula is C₁₃H₉N₃O, with a molecular weight of 223.23 g/mol. According to IUPAC conventions, the parent compound is designated as quinazolin-4(3H)-one, reflecting the carbonyl group at position 4. The substituent at position 2—a pyridin-4-yl group—yields the systematic name 2-(pyridin-4-yl)quinazolin-4(3H)-one. This nomenclature adheres to the priority order where the pyrimidine nitrogen positions take precedence over the pyridine ring numbering [5]. The 4-ol suffix (alternatively 4-hydroxyquinazoline) acknowledges the lactam-lactim tautomerism inherent to this scaffold (Section 1.1.3).

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₉N₃O
Molecular Weight223.23 g/mol
IUPAC Name2-(pyridin-4-yl)quinazolin-4(3H)-one
Alternative Name2-(Pyridin-4-yl)-4-hydroxyquinazoline

X-ray Crystallography and Solid-State Packing [3] [4]

X-ray diffraction studies of analogous 2-arylquinazolin-4-ols reveal a nearly coplanar arrangement between the quinazoline core and the C2-aryl substituent. The dihedral angle between these planes typically measures <10°, indicating extensive π-conjugation. This planarity arises from minimized steric hindrance and electronic delocalization between the pyridin-4-yl group and the quinazoline system.

In the solid state, molecules assemble via intermolecular hydrogen bonding between the N3-H and carbonyl oxygen (lactam form) or hydroxyl and ring nitrogen (lactim form), forming centrosymmetric dimers. Additional stabilization involves:

  • π-π Stacking: Distance of ~3.5 Å between quinazoline rings.
  • C-H···N Interactions: Between pyridine nitrogen and quinazoline C-H protons.
  • Herringbone Motifs: Influenced by halogen substituents on the quinazoline ring [4].

Table 2: Crystallographic Parameters for Representative Analogues

ParameterValueRole in Packing
Dihedral Angle (Quin-Py)5–10°Planarity for conjugation
N-H···O=C Bond Length2.8–3.0 ÅDimer formation
π-π Distance3.4–3.6 ÅStacking columns
C-H···N Distance2.6–2.9 ÅLateral stabilization

Tautomeric Forms and Resonance Stabilization [3]

This compound exhibits a dynamic equilibrium between two primary tautomers:

  • Lactam Form (4-Oxo): Dominant in solid state and polar solvents, featuring a carbonyl group (C4=O) and N3-H proton.
  • Lactim Form (4-Hydroxy): Favored in nonpolar media, characterized by a C4-OH group and imine nitrogen (N3=C4).

Resonance stabilization is pronounced in both forms:

  • The lactam form benefits from amide resonance, delocalizing the N3 lone pair into the C4=O group.
  • The lactim form shows aryl-imine conjugation, extending electron density into the pyridin-4-yl ring.Intramolecular hydrogen bonding in the lactim form (O-H···Npyridine) further stabilizes this tautomer. The equilibrium position depends on solvent polarity, temperature, and substituent effects. Electron-withdrawing groups on the quinazoline ring favor the lactam form by stabilizing the carbonyl dipole [3].

Spectroscopic Profiling

NMR (¹H, ¹³C) and FT-IR Spectral Assignments [2] [4]

¹H NMR (DMSO-d₆, 400 MHz):

  • N3-H Proton: Resonates at δ 12.2–12.8 ppm (broad singlet, exchangeable), confirming the lactam tautomer dominance in DMSO.
  • Quinazoline H5-H8: Multiplets between δ 7.6–8.3 ppm, with H5 typically downfield (~8.2 ppm) due to anisotropic effects of C4 carbonyl.
  • Pyridin-4-yl Protons: Distinct AA'XX' pattern: ortho-H (to N) at δ 8.6–8.7 ppm (d, J = 6 Hz); meta-H at δ 7.4–7.6 ppm (d, J = 6 Hz).
  • C2-H Quinazoline: Absent due to pyridin-4-yl substitution.

¹³C NMR (100 MHz, DMSO-d₆):

  • C4 Carbonyl: δ 161.0–162.5 ppm.
  • Pyridin-4-yl Carbons: Cα (ipso) at δ 150–152 ppm; Cβ (ortho) at δ 121–122 ppm; Cγ (meta) at δ 135–136 ppm.
  • Quinazoline C4a/C8a: δ 148–160 ppm (C4a); δ 152–155 ppm (C8a).
  • C6/C7 Aromatics: δ 126–128 ppm.

FT-IR (KBr, cm⁻¹):

  • ν(N-H): 3180–3200 (lactam tautomer).
  • ν(C=O): 1660–1680 (strong, conjugated amide).
  • ν(C=N): 1590–1620 (pyridine/quinazoline rings).
  • ν(C-O): 1280–1300 (if lactim form present).

Table 3: Key NMR Assignments

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H12.5bsN3-H (lactam)
¹H8.60dPyridin-4-yl H2/H6
¹H7.45dPyridin-4-yl H3/H5
¹H8.20ddQuinazoline H5
¹³C161.8-C4 (carbonyl)
¹³C151.2-Pyridin-4-yl C2/C6
¹³C148.9-Quinazoline C4a

Mass Spectrometric Fragmentation Patterns [7]

Under electron ionization (EI-MS) conditions, 2-(pyridin-4-yl)quinazolin-4-ol displays a molecular ion peak at m/z 223 [M]⁺, consistent with C₁₃H₉N₃O. Characteristic fragmentation pathways include:

  • Loss of OH•: m/z 206 [M–OH]⁺ (base peak), forming a resonance-stabilized 2-(pyridin-4-yl)quinazolin-4-yl cation.
  • Retro-Diels-Alder Cleavage: Fragmentation of the pyrimidine ring yielding benzonitrile (m/z 103) and 4-cyanopyridine (m/z 104) fragments.
  • Pyridine Ring Cleavage: m/z 146 [M–C₅H₄N]⁺ corresponding to the quinazolinone core.
  • CO Elimination: From the molecular ion (m/z 195 [M–CO]⁺), indicative of the carbonyl group.

High-resolution mass spectrometry (HRMS) confirms elemental composition, with calculated [M+H]⁺ at m/z 224.0818 (C₁₃H₁₀N₃O⁺) and observed values typically within 3 ppm error [7].

Properties

CAS Number

6484-23-7

Product Name

2-(Pyridin-4-yl)quinazolin-4-ol

IUPAC Name

2-pyridin-4-yl-3H-quinazolin-4-one

Molecular Formula

C13H9N3O

Molecular Weight

223.23g/mol

InChI

InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17)

InChI Key

QYVWMIMELRGQGM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.